molecular formula C6H4ClN3 B13678812 6-Chloropyrazolo[1,5-A]pyrazine

6-Chloropyrazolo[1,5-A]pyrazine

Katalognummer: B13678812
Molekulargewicht: 153.57 g/mol
InChI-Schlüssel: MQCHOYAOHYPOTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloropyrazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrazine family This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrazine ring The presence of a chlorine atom at the 6th position of the pyrazole ring adds to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazolo[1,5-A]pyrazine typically involves the reaction of 4-chloropyrazolo[1,5-A]pyrazines with various reagents. One common method involves the reaction of 4-chloropyrazolo[1,5-A]pyrazines with hydrazine hydrate in ethanol at room temperature, yielding 4-hydrazinylpyrazolo[1,5-A]pyrazines . These hydrazine derivatives can then be further reacted with compounds having one or two reactive sites, such as triethyl orthoformate, acetic anhydride, or ethyl chloroformate, to form the respective derivatives containing fused rings .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including substitution, oxidation, and reduction. The compound’s reactivity is largely influenced by the presence of the chlorine atom and the fused ring structure.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophilic substitution, where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form various derivatives.

Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrazines, such as 4-hydrazinylpyrazolo[1,5-A]pyrazines and ethyl imidazo[1,5-A]pyrazolo[5,1-C]pyrazine-1-carboxylates .

Eigenschaften

Molekularformel

C6H4ClN3

Molekulargewicht

153.57 g/mol

IUPAC-Name

6-chloropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H4ClN3/c7-6-4-10-5(3-8-6)1-2-9-10/h1-4H

InChI-Schlüssel

MQCHOYAOHYPOTN-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=NC(=CN2N=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.